molecular formula C20H17N3O3 B10935339 N-(2,5-dimethylphenyl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(2,5-dimethylphenyl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10935339
M. Wt: 347.4 g/mol
InChI Key: ACTBCPFALIRPEJ-UHFFFAOYSA-N
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Description

N~4~-(2,5-DIMETHYLPHENYL)-6-(2-FURYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyridine ring fused with an isoxazole ring, a furyl group, and a dimethylphenyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2,5-DIMETHYLPHENYL)-6-(2-FURYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures to handle potentially hazardous chemicals. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N~4~-(2,5-DIMETHYLPHENYL)-6-(2-FURYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~).

    Reducing Agents: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~).

    Solvents: Common solvents include dichloromethane (DCM), tetrahydrofuran (THF), and ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N~4~-(2,5-DIMETHYLPHENYL)-6-(2-FURYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N4-(2,5-DIMETHYLPHENYL)-6-(2-FURYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-DIMETHYLPHENYL)-2-((4-ET-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL)THIO)ACETAMIDE
  • N-(2,4-DIMETHYLPHENYL)-3-(5-(3-NITROPHENYL)-2-FURYL)-2-PROPENAMIDE
  • 3-(5-(2-CHLOROPHENYL)-2-FURYL)-N-(2,4-DIMETHYLPHENYL)-2-PROPENAMIDE

Uniqueness

N~4~-(2,5-DIMETHYLPHENYL)-6-(2-FURYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and ring structures. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H17N3O3

Molecular Weight

347.4 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-6-(furan-2-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C20H17N3O3/c1-11-6-7-12(2)15(9-11)21-19(24)14-10-16(17-5-4-8-25-17)22-20-18(14)13(3)23-26-20/h4-10H,1-3H3,(H,21,24)

InChI Key

ACTBCPFALIRPEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CC(=NC3=C2C(=NO3)C)C4=CC=CO4

Origin of Product

United States

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